molecular formula SnI4<br>I4Sn B052936 Stannane, tetraiodo- CAS No. 7790-47-8

Stannane, tetraiodo-

Cat. No. B052936
CAS RN: 7790-47-8
M. Wt: 626.33 g/mol
InChI Key: QPBYLOWPSRZOFX-UHFFFAOYSA-J
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Description

Synthesis Analysis

The synthesis of different stannanes is described in several papers. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized from 2-bromo-3,3,3-trifluoropropene in one step, showcasing the versatility of stannanes in synthetic chemistry . Another example is the synthesis of tetrakis(di-tert-butylmethylsilyl)distannene, which was achieved by a coupling reaction of tBu2MeSiNa with SnCl2-diox in THF . These syntheses highlight the reactivity of stannanes and their potential for creating complex molecules.

Molecular Structure Analysis

The molecular structure of stannanes can be quite complex, as seen in the heptacoordinate trichlorostannane with a triarylmethyl-type tetradentate ligand, which showed a heptacoordinate structure with specific interatomic distances . The tetraethyl stannane's structure and conformations were investigated using quantum chemical calculations, revealing that the most abundant conformers are those with symmetry C1 . The structural study of bis-, tris-, and tetra-[1,3,5]-dithiazinanyl silanes and stannanes provided insights into the conformation of compounds in the solid state and the presence of weak S/Si and S/Sn interactions .

Chemical Reactions Analysis

The chemical reactivity of stannanes is highlighted in several papers. For example, tetraallylic, tetraallenic, and tetrapropargylic stannanes react with aldehydes to provide unsaturated alcohols with good to excellent yields, demonstrating the utility of stannanes in organic synthesis . The double allylation reactions of (2-azaallyl)stannanes to synthesize N,N-bis(3-butenyl)amines and their conversion to tetrahydroazepines via ring-closing metathesis show the versatility of stannanes in complex reaction sequences . Additionally, the Ullmann coupling reaction was used as a new approach to synthesize tetraarylstannanes, indicating the potential for stannanes to participate in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of stannanes are diverse. The photoelectron study of tetramethyl stannane using synchrotron radiation provided valuable information on the binding energies for the valence and Sn 4d orbitals, which are important for understanding the electronic structure of stannanes . The organoboration of tetrakis(trimethylsilylethynyl)stannane and the subsequent X-ray structure analysis of a 5-stannaspiro[4.4]nona-1,3,6,8-tetraene derivative revealed the influence of steric crowding on the molecular structure, which can affect the physical properties of these compounds .

Scientific Research Applications

  • Ullmann Coupling Reaction : Tetraarylstannanes, including derivatives of stannane, tetraiodo-, are formed under Ullmann reaction conditions, which involve activated copper bronze and tin powder. These compounds are used in crystal structure analysis and have applications in symmetry studies of organometallic compounds (Shaikh, Parkin, & Lehmler, 2006).

  • Synthesis and Structural Analysis : Organyl stannanes, including derivatives of stannane, tetraiodo-, have been synthesized and investigated for their structural properties using X-ray diffraction. These studies help in understanding the bond lengths and bulkiness effects in organometallic compounds (Puff et al., 1989).

  • Stability Studies : Research on monohalogeno derivatives of stannane reveals insights into the stability of tin-hydrogen bonds and their decomposition temperatures. Such studies are crucial for understanding the stability and reactivity of organotin compounds (Bellama & Gsell, 1971).

  • Photopolymerization Initiators : Acylstannanes derived from stannane, tetraiodo-, serve as photoinitiators for radical photopolymerization, especially in applications requiring high penetration depths and fast photobleaching. Their low cytotoxicity makes them suitable for medical and dental materials (Mitterbauer et al., 2018).

  • Electronic Structure Studies : Photoelectron studies of tetramethyl stannane derivatives provide insights into their valence and Sn 4d orbitals, which are fundamental for understanding the electronic structure of organotin compounds (Novák et al., 1987).

  • Conformational Analysis : Tetraethyl stannane and its structural and conformational properties have been studied using quantum chemical calculations and deuterium NMR spectroscopy. These studies are important for understanding the behavior of flexible molecules in liquid crystalline phases (Emsley, 2006).

  • Organic Synthesis : Tetraallylic, tetraallenic, and tetrapropargylic stannanes are used in the allylation of carbonyl compounds, contributing to the synthesis of unsaturated alcohols and demonstrating versatility in organic synthesis (McCluskey et al., 2001).

  • Cyclization Reactions : Enantio-enriched α-(homoallyloxy)alkyllithiums undergo cyclization induced by Sn-Li transmetallation, resulting in α,β-disubstituted tetrahydrofurans. This process is significant for asymmetric synthesis and chiral compound production (Tomooka, Komine, & Nakai, 1997).

  • Green Chemistry : Tetraallylstannane is employed in a water-based procedure for the allylation of acetals and carbonyl compounds, minimizing environmental impact and allowing for solvent recycling (McCluskey, 1999).

  • Structural Chemistry : Tetrakis(2-methyl-2-phenylpropyl)stannane has been structurally determined, providing insights into bond angles and interactions in organotin compounds (Low & Wardell, 2000).

Safety And Hazards

Stannane, tetraiodo- is classified as a skin corrosive and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

The detailed characterization of stannane should help correctly identify it in extreme ultraviolet lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls . Another study suggests that stannane’s versatile properties make it valuable for various applications such as catalysis, organic synthesis, and material science.

properties

IUPAC Name

tetraiodostannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4HI.Sn/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYLOWPSRZOFX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Sn](I)(I)(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

SnI4, I4Sn
Record name tin(IV) iodide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Tin(IV)_iodide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064876
Record name Tin iodide (SnI4)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannic iodide

CAS RN

7790-47-8
Record name Tin iodide (SnI4)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7790-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Stannic iodide
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Record name Stannane, tetraiodo-
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Record name Tin iodide (SnI4)
Source EPA DSSTox
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Record name Tin tetraiodide
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Citations

For This Compound
17
Citations
PC Sarkar, S GC, ROYC KS - 1978 - pascal-francis.inist.fr
Keyword (fr) SILANE MINERAL GERMANE MINERAL STANNANE MINERAL COMPOSE ALIPHATIQUE SATURE COMPOSE ORGANIQUE HALOGENE MOLECULE PETITE ANALYSE …
Number of citations: 0 pascal-francis.inist.fr
SAA ZAIDI, K TA, S KS - 1977 - pascal-francis.inist.fr
Keyword (fr) PREPARATION PROPRIETE PHYSIQUE PROPRIETE ELECTRIQUE COMPOSE ADDITION ETAIN IV COMPLEXE SPECTRE IR COORDINAT ORGANIQUE STANNANE (…
Number of citations: 0 pascal-francis.inist.fr
A Vértes, F Gaizer - 1974 - pascal-francis.inist.fr
Keyword (fr) STANNANE SYSTEME TERNAIRE ETAIN COMPOSE COMPLEXE METALLIQUE COMPLEXE IODO COMPLEXE ANIONIQUE COORDINAT ORGANIQUE SOLVATATION …
Number of citations: 5 pascal-francis.inist.fr
R Czernuszewicz, S DP, K Nakamoto - 1979 - pascal-francis.inist.fr
Keyword (fr) NICKEL COMPOSE COMPLEXE METALLIQUE COMPLEXE ANIONIQUE COMPLEXE MIXTE COORDINAT COMPOSE ALIPHATIQUE SATURE COORDINAT ACIDE …
Number of citations: 12 pascal-francis.inist.fr
R Laitinen, J Steidel, R Steudel - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE MINERAL STANNANE MINERAL ELEMENT GROUPE IVB COMPOSE HETEROCYCLE SOUFRE HETEROCYCLE MINERAL HETEROCYCLE SOUFRE …
Number of citations: 20 pascal-francis.inist.fr
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
3.2 Resonance data tables; 13 Iodine, pp. 328-339 Page 1 Table 13. Resonance Data of Iodine Subst. Formula (Modification) Nucl. Meth. No. ,iGHzl QCC r] Rem. Ref. [MHz1 1 …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclear Quadrupole Resonance Spectroscopy …, 1997 - Springer
4.2 Substance name index; Phosphoric - Zirconium, pp. 404-415 Page 1 Substance Name Tab.-Subst.No. Substance Name Tab.-Subst.No. Phosphoric acid monosodium salt, …
Number of citations: 3 link.springer.com
SFMN Meth - Springer
Number of citations: 2

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